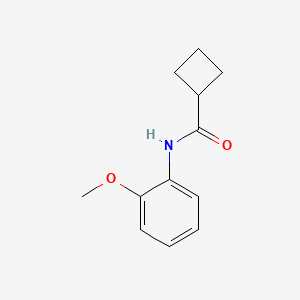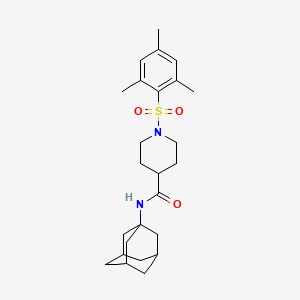![molecular formula C19H16N4O3 B7477986 [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate, also known as KGP94, is a novel compound that has been synthesized for its potential use in scientific research. KGP94 is a derivative of pyrazinecarboxamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is essential for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is its relatively low toxicity, which makes it a promising candidate for further investigation in animal models and potentially in humans. However, one limitation of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its efficacy in animal models and potentially in humans. Other potential future directions include investigating its potential as an anti-inflammatory or antioxidant agent, as well as its ability to modulate the immune system. Additionally, further studies are needed to investigate the exact mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate and to identify potential targets for its use in scientific research.
Synthesis Methods
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-phenylaniline with ethyl acetoacetate to form 2-(2-phenylanilino)ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 2-(2-phenylanilino)ethyl hydrazinecarboxylate, which is subsequently reacted with ethyl chloroformate to form [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate.
Scientific Research Applications
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit a range of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer therapy.
properties
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18-17(21-10-11-22-18)19(25)26-12-16(24)23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUVQNVVXLWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)

![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
